

An In-depth Technical Guide to the Chemical and Physical Properties of Maltoheptaose

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Compound of Interest

Compound Name: Maltoheptaose

Cat. No.: B7823671

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Introduction

Maltoheptaose is a linear oligosaccharide composed of seven α -D-glucose units linked by α -1,4 glycosidic bonds.[1] As a member of the maltooligosaccharide series, it serves as a valuable substrate in biochemical assays, particularly for studying the activity of α -amylases and other carbohydrate-active enzymes.[2] Its well-defined structure and length make it a useful standard in carbohydrate research and a potential component in various applications, including drug delivery and functional food development. This technical guide provides a comprehensive overview of the core chemical and physical properties of **maltoheptaose**, complete with experimental protocols for their determination and a visual representation of the characterization workflow.

Chemical and Physical Properties

The fundamental chemical and physical properties of **maltoheptaose** are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, application in experimental settings, and for the development of new products.

Table 1: General and Chemical Properties of Maltoheptaose

Property	Value	Source(s)
Systematic Name	O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- D-glucose	[3]
Synonyms	Amyloheptaose	[3][4]
Molecular Formula	C ₄₂ H ₇₂ O ₃₆	
Molecular Weight	1153.00 g/mol	
CAS Number	34620-78-5	
Appearance	White to off-white solid/powder	
Purity	Typically \geq 80% or higher, depending on the supplier	

Table 2: Physical Properties of Maltoheptaose

Property	Value	Source(s)
Melting Point	220-222 °C	
Boiling Point	1492.7 ± 65.0 °C (Predicted)	
Solubility		
in Water	50 mg/mL (clear, colorless solution)	
in DMSO	20 mg/mL	
in DMF	20 mg/mL	
in PBS (pH 7.2)	2 mg/mL	
in Methanol	Slightly soluble	
Optical Rotation	Specific value not readily available in the reviewed literature. A detailed protocol for its determination is provided below.	
Storage Temperature	Room temperature or refrigerated (2-8 °C) for long-term storage.	

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **maltoheptaose**.

Determination of Solubility

Objective: To determine the solubility of **maltoheptaose** in a given solvent (e.g., water, DMSO).

Materials:

- **Maltoheptaose** powder

- Solvent of interest (e.g., deionized water, DMSO)
- Analytical balance
- Volumetric flasks (various sizes)
- Magnetic stirrer and stir bars
- Vortex mixer
- Temperature-controlled water bath or incubator

Protocol:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **maltoheptaose** powder and add it to a known volume of the solvent in a volumetric flask.
 - Continuously agitate the mixture using a magnetic stirrer at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solute:
 - Allow the suspension to settle.
 - Carefully withdraw a clear aliquot of the supernatant without disturbing the undissolved solid. For viscous solvents, centrifugation may be necessary to pellet the undissolved solid.
- Quantification of Dissolved **Maltoheptaose**:
 - Accurately dilute the aliquot with the same solvent to a concentration suitable for the chosen analytical method.
 - Quantify the concentration of **maltoheptaose** in the diluted aliquot using a suitable method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a colorimetric method like the phenol-sulfuric acid assay.

- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of **maltoheptaose** in that solvent at the specified temperature.

Determination of Specific Optical Rotation

Objective: To measure the specific rotation of **maltoheptaose**, a key parameter for chiral molecules.

Materials:

- **Maltoheptaose**
- Deionized water (or other suitable solvent)
- Polarimeter
- Sodium lamp (D-line, 589 nm)
- Polarimeter cell (e.g., 1 dm path length)
- Analytical balance
- Volumetric flask (e.g., 10 mL)

Protocol:

- Instrument Calibration:
 - Turn on the polarimeter and allow the sodium lamp to warm up.
 - Calibrate the instrument by filling the polarimeter cell with the pure solvent (blank) and setting the reading to zero.
- Sample Preparation:
 - Accurately weigh a known mass of **maltoheptaose** (e.g., 100 mg).

- Dissolve the weighed **maltoheptaose** in a precise volume of solvent in a volumetric flask (e.g., 10 mL) to obtain a known concentration (c, in g/mL).
- Measurement:
 - Rinse the polarimeter cell with a small amount of the prepared **maltoheptaose** solution and then fill the cell, ensuring no air bubbles are present.
 - Place the filled cell in the polarimeter and record the observed optical rotation (α) in degrees.
- Calculation of Specific Rotation:
 - Calculate the specific rotation, $[\alpha]$, using the following formula: $[\alpha] = \alpha / (l * c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.
 - The specific rotation should be reported with the temperature and wavelength of light used (e.g., $[\alpha]^{20}_D$).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **maltoheptaose** sample.

Materials:

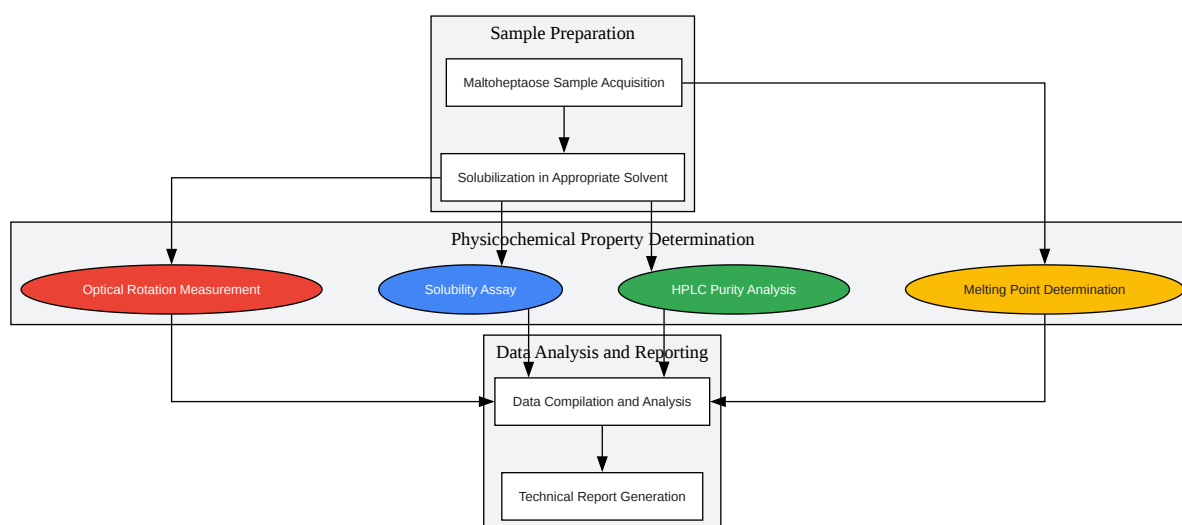
- **Maltoheptaose** sample
- HPLC grade water and acetonitrile
- HPLC system equipped with a refractive index detector (RID)
- Amine-based or carbohydrate analysis column

Protocol:

- Sample and Mobile Phase Preparation:
 - Prepare a stock solution of the **maltoheptaose** sample in HPLC grade water at a known concentration (e.g., 10 mg/mL).
 - Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
- Chromatographic Conditions:
 - Set the column temperature (e.g., 30 °C).
 - Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RID.
- Injection and Data Acquisition:
 - Inject a known volume of the **maltoheptaose** sample solution (e.g., 10 µL) onto the column.
 - Record the chromatogram for a sufficient run time to allow for the elution of all components.
- Data Analysis:
 - Identify the peak corresponding to **maltoheptaose** based on its retention time (which can be confirmed with a pure standard if available).
 - Calculate the purity of the sample by determining the area percentage of the **maltoheptaose** peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of **maltoheptaose**.



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